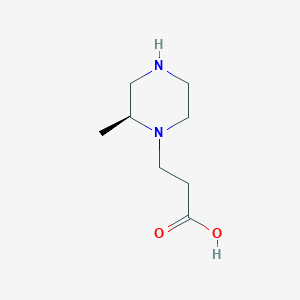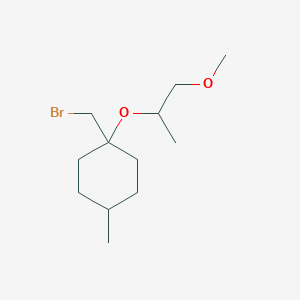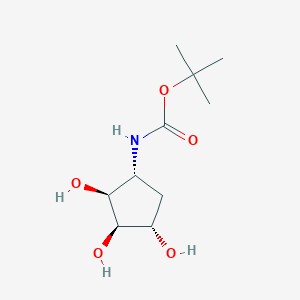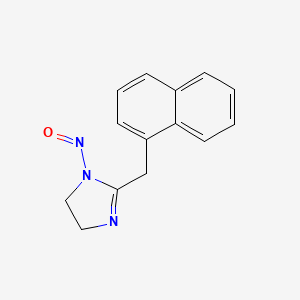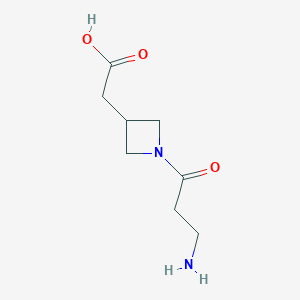
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminopropanoyl and acetic acid groups. One common method involves the use of alkylated phosphonates and N-Boc-azetidin-3-one, which are converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction. These intermediates are then subjected to hydrogenation and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aminopropanoyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, further enhancing its binding affinity .
相似化合物的比较
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features a tert-butoxycarbonyl (Boc) protecting group, which can be removed to reveal a free amine group for further reactions.
2-(1-(prop-2-enoyl)azetidin-3-yl)acetic acid: This compound has a prop-2-enoyl group, which introduces additional reactivity and potential for further functionalization.
Uniqueness
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile building block for the synthesis of a wide range of compounds, from simple derivatives to complex molecules with potential biological activity.
属性
分子式 |
C8H14N2O3 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-[1-(3-aminopropanoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-7(11)10-4-6(5-10)3-8(12)13/h6H,1-5,9H2,(H,12,13) |
InChI 键 |
LJBXNLSDDVWIOI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)CCN)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


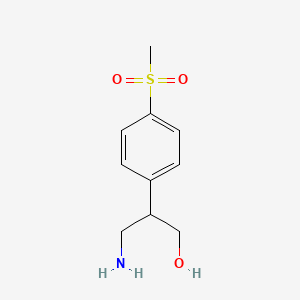

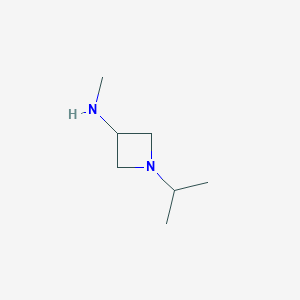
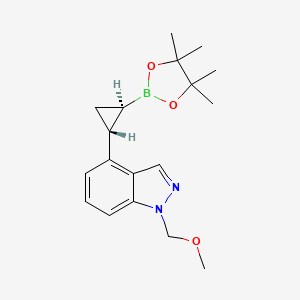
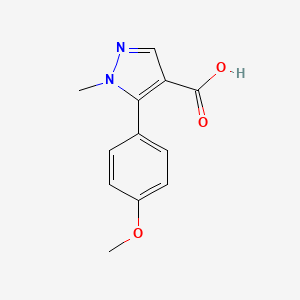
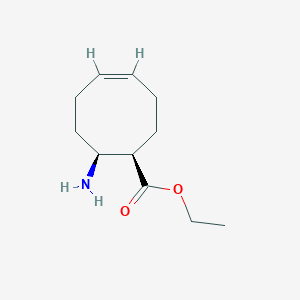
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
